4-Methyl-3-heptanone

Chemical Ecology Entomology Pheromone Research

4-Methyl-3-heptanone (CAS 6137-11-7) is an eight-carbon branched dialkyl ketone with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol. Its structure features a carbonyl group at position 3 and a methyl branch at position 4, distinguishing it from linear heptanone isomers.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 6137-11-7
Cat. No. B036217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-heptanone
CAS6137-11-7
Synonyms4-METHYL-3-HEPTANONE; 4-methyl-3-heptanon; 4-Methylheptane-3-one; 4-Methylheptan-3-one
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCC(C)C(=O)CC
InChIInChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h7H,4-6H2,1-3H3
InChIKeyMVLRILUUXLBENA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-heptanone (CAS 6137-11-7): Procurement-Relevant Properties and Regulatory Baseline


4-Methyl-3-heptanone (CAS 6137-11-7) is an eight-carbon branched dialkyl ketone with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol . Its structure features a carbonyl group at position 3 and a methyl branch at position 4, distinguishing it from linear heptanone isomers [1]. The compound exists as a colorless liquid with a characteristic sharp, pungent odor often described as fruity or peppery . It is naturally found in certain essential oils and plant species, including the Samurai orchid (Neofinetia falcata), and is designated as a flavoring substance with FEMA number 4966 [2].

Why Generic Substitution of 4-Methyl-3-heptanone (CAS 6137-11-7) Fails in Regulated and Research Applications


In both flavor formulation and entomological research, substituting 4-methyl-3-heptanone with structurally related ketones such as 3-heptanone or 2-heptanone introduces unacceptable performance variability. The presence and position of the methyl branch at C4 fundamentally alters both the organoleptic profile and the biological signaling activity of the molecule [1]. Unlike linear 3-heptanone, which lacks the C4 methyl substitution, 4-methyl-3-heptanone possesses FEMA GRAS designation (FEMA 4966) with a distinct multi-note flavor profile—cooked and roasted, fruity, meaty, nutty, milk and dairy, vegetable, spice, and herb [2]. More critically, in pheromone research, 2-heptanone is approximately 1,000-fold less effective than 4-methyl-3-heptanone at eliciting alarm responses in Atta texana ants, demonstrating that even minor structural modifications produce orders-of-magnitude differences in functional potency [3]. Generic substitution without empirical validation therefore risks either regulatory non-compliance in food applications or complete experimental failure in behavioral assays.

4-Methyl-3-heptanone (CAS 6137-11-7): Quantitative Differentiation Evidence Against Structural Analogs


4-Methyl-3-heptanone vs. 2-Heptanone: 1,000-Fold Superior Alarm Pheromone Potency in Atta texana Ants

In a head-to-head behavioral comparison using Atta texana (Texas leafcutter ant) workers, 4-methyl-3-heptanone demonstrated dramatically superior alarm pheromone activity relative to 2-heptanone. While 4-methyl-3-heptanone elicited alarm responses at 5.7 × 10⁻¹² g/cm³ (2.7 × 10⁸ molecules/cm³) and attraction at 5.7 × 10⁻¹³ g/cm³ (2.7 × 10⁷ molecules/cm³), 2-heptanone was approximately 1,000-fold less effective at inducing equivalent behavioral responses [1]. Both compounds are naturally co-present in mandibular gland secretions (0.59 μg/head for 4-methyl-3-heptanone vs. 0.14 μg/head for 2-heptanone), yet their functional disparity underscores the critical importance of the C4 methyl substitution for receptor binding and signal transduction [1].

Chemical Ecology Entomology Pheromone Research

S-(+)-4-Methyl-3-heptanone vs. R-(−) Enantiomer: 100-Fold Enantioselective Alarm Pheromone Activity in Atta texana

A stereochemical comparison of 4-methyl-3-heptanone enantiomers revealed profound enantioselectivity in alarm pheromone activity. S-(+)-4-methyl-3-heptanone was identified as the principal alarm pheromone of both Atta texana and Atta cephalotes. In head-to-head bioassays on A. texana at threshold concentration levels, comparison of geometric averages of response ratios showed S-(+)-4-methyl-3-heptanone to be approximately 100 times more active than the R-(−) enantiomer [1]. A similar study on A. cephalotes indicated the S-(+) enantiomer was about 210 times more active than the R-(−) form, with no evidence of the R-(−) enantiomer inhibiting the activity of the S-(+) form [1].

Stereochemistry Olfactory Signaling Insect Behavior

FEMA 4966 GRAS Designation: Regulatory Clearance for Food and Flavor Use

4-Methyl-3-heptanone holds FEMA number 4966 and is designated as a GRAS (Generally Recognized as Safe) flavoring substance for use in food applications [1]. Its defined flavor profile includes cooked and roasted, fruity, meaty, nutty, milk and dairy, vegetable, spice, and herb notes [1]. In contrast, closely related linear ketones such as 3-heptanone and 5-methyl-3-heptanone lack this specific FEMA GRAS designation and associated multi-note flavor characterization. The FEMA designation provides a documented regulatory pathway for incorporation into food products, flavor formulations, and related applications in the United States and jurisdictions recognizing FEMA GRAS assessments [1]. A 2022 patent filing (WO-2022268285-A1) from Symrise AG specifically claims aroma and fragrance compositions comprising 4-methylheptan-3-one for use in foodstuffs, luxury foods, food supplements, semi-finished products, and pet foods, further confirming its commercial and regulatory acceptance [2].

Food Chemistry Flavor Technology Regulatory Compliance

Interspecies Quantification of 4-Methyl-3-heptanone: P. barbatus vs. P. rugosus Gland Content Variation

Gas chromatography-mass spectrometry (GC-MS) quantification of (S)-4-methyl-3-heptanone across Pogonomyrmex harvester ant species revealed species-specific variation in glandular content. P. barbatus contained approximately 2,000 ng of the ketone per head, while only about half of this amount (~1,000 ng per head) was found in heads of P. rugosus and P. californicus [1]. Individuals of P. barbatus from three different nests contained rather uniform amounts within each colony (16–30% coefficient of variation; normal distributions skewed left), whereas a nest under food stress exhibited a significantly lower mean amount [1]. In contrast, the solitary braconid wasp Leiophron uniformis contained up to only 10 ng of the same volatile enantiomer in their heads, with a higher coefficient of variation (64% CV, skewed right), suggesting differential semiochemical regulation between social and solitary hymenopterans [1].

Chemical Ecology Comparative Entomology Semiochemical Quantification

4-Methyl-3-heptanone (CAS 6137-11-7): Evidence-Backed Research and Industrial Application Scenarios


Pheromone-Based Pest Management: Atta and Pogonomyrmex Ant Species Control

Based on demonstrated alarm pheromone activity with defined concentration thresholds—attraction at 5.7 × 10⁻¹³ g/cm³ and alarm at 5.7 × 10⁻¹² g/cm³ in Atta texana—4-methyl-3-heptanone serves as a critical semiochemical tool for monitoring and managing leafcutter and harvester ant populations [1]. The compound's 1,000-fold potency advantage over 2-heptanone ensures that effective bait or trap formulations can be deployed at substantially lower active ingredient concentrations, reducing material costs and minimizing environmental dispersal [1]. The S-(+) enantiomer, being approximately 100× more active than the R-(−) form on Atta texana and 210× more active on Atta cephalotes, should be specified for maximum functional efficacy [2]. Researchers developing species-specific control measures can leverage the quantified glandular content data—2,000 ng/head in P. barbatus vs. 1,000 ng/head in P. rugosus—to calibrate release rates and dose-response experimental designs [3].

Food and Beverage Flavor Formulation: Multi-Note Savory and Fruity Profile Development

With FEMA 4966 GRAS designation and a characterized flavor profile spanning cooked/roasted, fruity, meaty, nutty, milk/dairy, vegetable, spice, and herb notes, 4-methyl-3-heptanone is directly applicable for savory and complex flavor formulations in regulated food products [4]. The 2022 Symrise AG patent (WO-2022268285-A1) explicitly claims aroma and flavor compositions comprising 4-methylheptan-3-one for foodstuffs, luxury foods, food supplements, semi-finished products, and pet foods [5]. Formulators developing meat analogs, roasted nut flavors, dairy notes, or vegetable spice blends can incorporate this compound with established regulatory clearance, avoiding the compliance delays associated with non-GRAS-listed ketone analogs. The compound's dual fruity/meaty profile enables bridging applications in plant-based protein products where savory and subtle fruity top notes are desirable.

Enantioselective Olfactory Signaling Research: Structure-Activity Relationship Studies

The stark enantioselectivity observed in Atta ant responses—S-(+)-4-methyl-3-heptanone is approximately 100-fold more active than the R-(−) enantiomer—positions this compound as a valuable model system for investigating the molecular basis of chiral discrimination in insect olfactory receptors [2]. Unlike many semiochemicals where enantioselectivity is modest (e.g., 2- to 10-fold differences), the ~100-fold differential in 4-methyl-3-heptanone provides a high signal-to-noise ratio for electrophysiological and behavioral pharmacology studies. Researchers investigating odorant receptor binding pockets, olfactory coding logic, or the evolution of stereochemical communication channels can utilize enantiomerically pure samples of this compound to generate robust, interpretable data. The availability of established asymmetric synthesis protocols (e.g., the SAMP-/RAMP-hydrazone method) further supports procurement of defined stereochemical material for these investigations [6].

Comparative Semiochemical Quantification: Hymenopteran Chemical Ecology

The established GC-MS quantification data across multiple ant and wasp species—P. barbatus (~2,000 ng/head), P. rugosus/P. californicus (~1,000 ng/head), and Leiophron uniformis wasp (up to 10 ng/head)—provide a validated analytical framework for comparative studies of semiochemical investment across Hymenoptera [3]. The observed differences in endogenous ketone levels (200-fold between P. barbatus and L. uniformis) and intraspecific variation (16–30% CV in P. barbatus colonies vs. 64% CV in solitary wasps) enable researchers to investigate relationships between social organization and pheromone biosynthesis regulation. For analytical chemists developing detection methods for field-collected samples, these baseline concentrations inform required limits of detection and quantification, guiding instrument selection and sample preparation protocols.

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